molecular formula C5H5NOS B1296927 4-Methylthiazole-5-carboxaldehyde CAS No. 82294-70-0

4-Methylthiazole-5-carboxaldehyde

Cat. No.: B1296927
CAS No.: 82294-70-0
M. Wt: 127.17 g/mol
InChI Key: JJVIEMFQPALZOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions . This one-pot synthesis is efficient and yields the desired product in good quantities .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylthiazole-5-carboxaldehyde has a wide range of applications in scientific research:

Properties

IUPAC Name

4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVIEMFQPALZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342386
Record name 4-Methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82294-70-0
Record name 4-Methyl-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82294-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 4-Methylthiazole-5-carbaldehyde in chemical synthesis?

A1: 4-Methylthiazole-5-carbaldehyde serves as a versatile building block in synthesizing various heterocyclic compounds. Its aldehyde group readily undergoes condensation reactions, making it valuable for creating complex molecules. For instance, it is used in the synthesis of:

  • Thiazolidinone derivatives: These compounds are known for their diverse biological activities, including antimicrobial [], anticonvulsant, and anti-inflammatory properties. []
  • Imidazole derivatives: The research highlights the use of 4-Methylthiazole-5-carbaldehyde in a one-pot synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. [] These compounds could hold potential for various applications.
  • Fluorescent probes: Researchers have utilized 4-Methylthiazole-5-carbaldehyde to develop a fluorescein-based chemosensor for selectively detecting mercury(II) ions (Hg2+) in water. []

Q2: How is 4-Methylthiazole-5-carbaldehyde typically characterized in the laboratory?

A2: Researchers employ various spectroscopic techniques to confirm the structure and purity of 4-Methylthiazole-5-carbaldehyde:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic peaks for the aldehyde group. [, ]
  • Mass Spectrometry (MS): MS determines the molecular weight of the compound, further validating its identity. [, ]
  • X-ray crystallography: This technique can be used to determine the three-dimensional structure of the molecule in its solid state. []

Q3: What are the potential advantages of using ultrasound in the synthesis of compounds derived from 4-Methylthiazole-5-carbaldehyde?

A3: One study [] utilized an ultrasound-assisted method for synthesizing imidazole derivatives from 4-Methylthiazole-5-carbaldehyde. Ultrasound can offer several advantages in chemical synthesis, including:

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